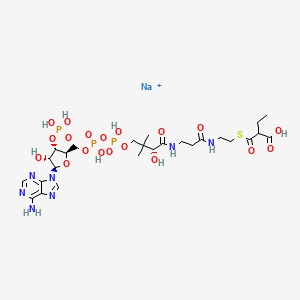
Ethylmalonyl Coenzyme A (sodium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylmalonyl Coenzyme A (sodium salt) is a key intermediate in the ethylmalonyl-CoA pathway, which is crucial for carbon metabolism in certain bacteria, such as Methylobacterium extorquens. This compound plays a significant role in converting acetyl-CoA, a central carbon intermediate, to other precursor metabolites necessary for cell carbon biosynthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylmalonyl Coenzyme A (sodium salt) is produced from crotonyl-CoA by the enzyme crotonyl-CoA reductase/carboxylase. This intermediate is then modified by ethylmalonyl-CoA mutase to form methylsuccinyl-CoA .
Industrial Production Methods: The industrial production of Ethylmalonyl Coenzyme A (sodium salt) involves the use of genetically engineered bacteria that can efficiently produce the compound through the ethylmalonyl-CoA pathway. This method leverages the natural metabolic processes of bacteria like Methylobacterium extorquens .
Chemical Reactions Analysis
Types of Reactions: Ethylmalonyl Coenzyme A (sodium salt) undergoes several types of reactions, including:
Reductive Carboxylation: The enzyme crotonyl-CoA carboxylase/reductase catalyzes the reductive carboxylation of crotonyl-CoA to produce ethylmalonyl-CoA.
Substitution Reactions: Ethylmalonyl-CoA can be converted to methylsuccinyl-CoA by ethylmalonyl-CoA mutase.
Common Reagents and Conditions:
Crotonyl-CoA Reductase/Carboxylase: This enzyme is essential for the reductive carboxylation process.
Ethylmalonyl-CoA Mutase: This enzyme facilitates the conversion of ethylmalonyl-CoA to methylsuccinyl-CoA.
Major Products:
Methylsuccinyl-CoA: A significant product formed from the conversion of ethylmalonyl-CoA.
Scientific Research Applications
Ethylmalonyl Coenzyme A (sodium salt) has a wide range of applications in scientific research, including:
Mechanism of Action
Ethylmalonyl Coenzyme A (sodium salt) exerts its effects through the ethylmalonyl-CoA pathway. The pathway involves several unique enzymes that convert acetyl-CoA to other precursor metabolites. The key steps include the reductive carboxylation of crotonyl-CoA by crotonyl-CoA carboxylase/reductase and the conversion of ethylmalonyl-CoA to methylsuccinyl-CoA by ethylmalonyl-CoA mutase .
Comparison with Similar Compounds
Ethylmalonyl Coenzyme A (sodium salt) is unique due to its role in the ethylmalonyl-CoA pathway, which is distinct from other acetyl-CoA assimilation strategies like the glyoxylate cycle. Similar compounds include:
Methylsuccinyl-CoA: An intermediate in the ethylmalonyl-CoA pathway.
Mesaconyl-CoA: Another unique CoA-ester intermediate in the pathway.
Methylmalyl-CoA: Involved in the conversion processes within the pathway.
Ethylmalonyl Coenzyme A (sodium salt) stands out due to its specific role in the carbon metabolism of certain bacteria, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C26H42N7NaO19P3S+ |
|---|---|
Molecular Weight |
904.6 g/mol |
IUPAC Name |
sodium;2-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanylcarbonyl]butanoic acid |
InChI |
InChI=1S/C26H42N7O19P3S.Na/c1-4-13(24(38)39)25(40)56-8-7-28-15(34)5-6-29-22(37)19(36)26(2,3)10-49-55(46,47)52-54(44,45)48-9-14-18(51-53(41,42)43)17(35)23(50-14)33-12-32-16-20(27)30-11-31-21(16)33;/h11-14,17-19,23,35-36H,4-10H2,1-3H3,(H,28,34)(H,29,37)(H,38,39)(H,44,45)(H,46,47)(H2,27,30,31)(H2,41,42,43);/q;+1/t13?,14-,17-,18-,19+,23-;/m1./s1 |
InChI Key |
WVPCWSGPRBWGFX-NDLPDMIRSA-N |
Isomeric SMILES |
CCC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.[Na+] |
Canonical SMILES |
CCC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


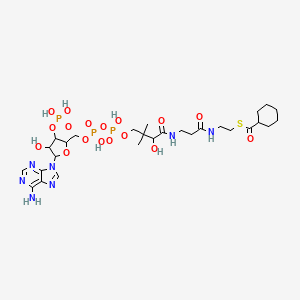
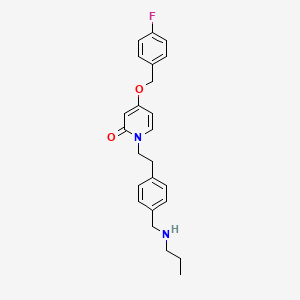
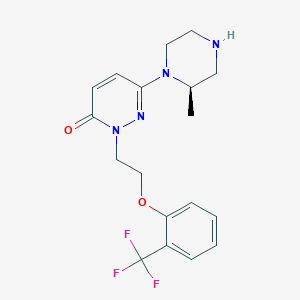
![(2E,4E)-3-Methyl-5-[(1R,2S)-2-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-yl)-cyclopentyl]-penta-2,4-dienoic acid](/img/structure/B10779722.png)
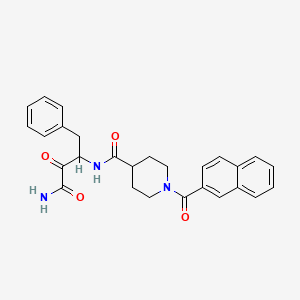
![(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl neopentylcarbamate](/img/structure/B10779729.png)
![(8R)-8-[3-(2-Fluoropyridin-3-yl)phenyl]-8-[4-(trifluoromethoxy)phenyl]-2,3,4,8-tetrahydroimidazo[1,5-a]pyrimidin-6-amine](/img/structure/B10779742.png)
![1-Methyl-5-[5-methyl-2-oxo-5-(3-thienyl)-1,2,3,5-tetrahydro-4,1-benzoxazepin-7-yl]-1H-pyrrole-2-carbonitrile](/img/structure/B10779750.png)
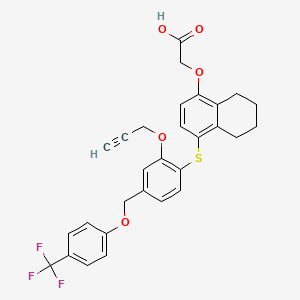

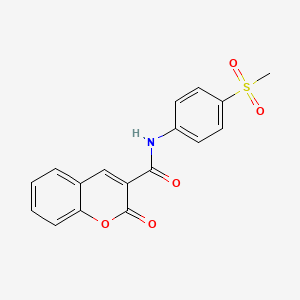
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[(3S,6R,12R,15S,18R,24S,27R)-18-(2-amino-2-oxoethyl)-6-[(1R)-1-hydroxyethyl]-12-(1H-imidazol-4-ylmethyl)-15-(1H-indol-3-ylmethyl)-3-methyl-2,5,8,11,14,17,20,23,26-nonaoxo-1,4,7,10,13,16,19,22,25-nonazabicyclo[25.3.0]triacontan-24-yl]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B10779789.png)
![2-(4-{1-[3-(2-Chloro-phenoxy)-benzyl]-piperidin-4-ylcarbamoyl}-4-phenyl-piperidin-1-yl)-2-methyl-propionic acid](/img/structure/B10779799.png)
![4-fluoro-N-[2-fluoro-3-(1-methylpiperidine-4-carbonyl)phenyl]benzamide](/img/structure/B10779809.png)
